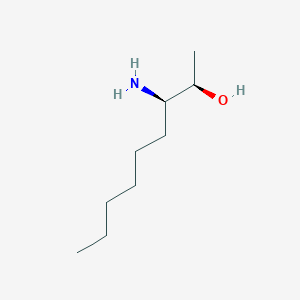

(2R,3R)-3-Aminononan-2-ol

Overview

Description

(2R,3R)-3-Aminononan-2-ol, also known as 2-Amino-3-hydroxy-nonanoic acid, is a naturally occurring amino acid found in many organisms. It is an important component of the human body and plays a vital role in many biochemical and physiological processes. In addition, it has been widely studied for its potential applications in scientific research. In

Scientific Research Applications

Proteomics Research

rac threo-3-Aminononan-2-ol: is utilized in proteomics research due to its chemical properties. It’s an oil-soluble compound that can be integrated into proteomic studies for the identification and quantification of proteins. Its solubility in chloromethane and dichloromethane makes it a suitable candidate for certain extraction and purification processes .

Enzyme-Catalyzed Reactions

This compound has been studied for its role in enzyme-catalyzed reactions, particularly in the reduction of diacetyl to (2R,3R)-2,3-butanediol via ®-acetoin. This process is crucial for the synthesis of ®-chiral alcohols , which are important in the production of various pharmaceuticals .

Microbial Metabolism

In microbial metabolism, (2R,3R)-3-Aminononan-2-ol is a key intermediate. It’s involved in the metabolic pathways that lead to the production of 2,3-butanediol, a compound with industrial applications such as antifreeze agents and low freezing point fuels. Additionally, it provides chiral groups crucial in drug development .

Flavor and Fragrance Industry

The compound’s derivatives are significant in the flavor and fragrance industry. They contribute to the flavor profile of various products and can be used to enhance sensory experiences. The compound’s threshold values in different media are essential for determining the appropriate concentrations for use in flavorings .

Phytochemistry

In phytochemistry, (2R,3R)-3-Aminononan-2-ol is part of a larger database of phytochemicals. It’s studied for its therapeutic uses and is cataloged alongside thousands of other compounds. Its physicochemical properties, drug-likeness, and ADMET properties are analyzed to accelerate natural product-based drug discovery .

Chemical Education

Lastly, this compound is used in chemical education, particularly in organic chemistry courses. It serves as an example of stereochemistry and chiral molecules, helping students understand the complexity of molecular structures and their implications in biological systems .

properties

IUPAC Name |

(2R,3R)-3-aminononan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO/c1-3-4-5-6-7-9(10)8(2)11/h8-9,11H,3-7,10H2,1-2H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKURPTBUALFOED-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H]([C@@H](C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30536261 | |

| Record name | (2R,3R)-3-Aminononan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30536261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

119720-60-4 | |

| Record name | (2R,3R)-3-Aminononan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30536261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

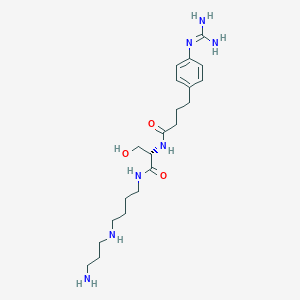

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate](/img/structure/B20036.png)

![[4-(Hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol](/img/structure/B20039.png)